BenchChemオンラインストアへようこそ!

N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine

Lipophilicity Drug-likeness ADME prediction

N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine (CAS 802842‑83‑7) is a tertiary amine belonging to the imidazo[1,2‑a]pyridine class. Its molecular formula is C₁₃H₁₉N₃ (MW 217.31), and it is supplied as a research-grade intermediate with a certified purity of NLT 98% under an ISO‑compliant quality system.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
Cat. No. B11890571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(N=C2N1C=CC=C2)C
InChIInChI=1S/C13H19N3/c1-4-15(5-2)10-12-11(3)14-13-8-6-7-9-16(12)13/h6-9H,4-5,10H2,1-3H3
InChIKeyHUANAASACXVIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine (CAS 802842-83-7): Core Identity for Procurement Specification


N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine (CAS 802842‑83‑7) is a tertiary amine belonging to the imidazo[1,2‑a]pyridine class . Its molecular formula is C₁₃H₁₉N₃ (MW 217.31), and it is supplied as a research-grade intermediate with a certified purity of NLT 98% under an ISO‑compliant quality system . The compound is also catalogued under the systematic name Imidazo[1,2‑a]pyridine‑3‑methanamine, N,N‑diethyl‑2‑methyl‑ [1].

Why N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine Cannot Be Replaced by Other Imidazo[1,2‑a]pyridine‑3‑methanamine Derivatives


Substitution at the 3‑position of the imidazo[1,2‑a]pyridine scaffold is a critical determinant of both physicochemical behaviour and synthetic utility. Even closely related analogs—such as the N,N‑dimethyl or primary amine variants—differ substantially in lipophilicity (ΔLogP ≥ 0.5), hydrogen‑bond acceptor count, and rotatable bond number, which together govern solubility, membrane permeability, and downstream derivatisation potential [1]. Furthermore, patent disclosures spanning HDAC, PI3K, and kinase inhibitor programmes specifically claim 3‑(diethylaminomethyl)‑2‑methylimidazo[1,2‑a]pyridine as a distinct intermediate, demonstrating that generic in‑class substitution risks forfeiting both intellectual‑property specificity and experimentally validated synthetic routes [2][3].

Quantitative Differentiation Evidence for N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine vs. Closest Analogs


LogP and Lipophilicity Differentiation vs. N,N‑Dimethyl Analog Determines Solubility and Permeability Profile

The N,N‑diethyl substitution raises the predicted LogP by ≥ 0.5 units relative to the N,N‑dimethyl analog, shifting the compound into a more favourable lipophilicity space for membrane passive diffusion while remaining within the Rule‑of‑Five compliant range [1].

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count and Conformational Flexibility: Diethylamino vs. Dimethylamino and Primary Amino Substituents

The target compound possesses 4 rotatable bonds, compared with 3 for the N,N‑dimethyl analog and 2 for the primary amine, offering a wider conformational sampling space for target‑binding interactions while maintaining an acceptable entropic penalty [1].

Conformational entropy Rotatable bonds Target binding Scaffold optimisation

Certified Purity and ISO‑Compliant Quality Control: A Procurement‑Ready Standard vs. Uncertified Analogs

The target compound is supplied with a certified purity of NLT 98% under an ISO‑compliant quality management system, a specification that exceeds the typical 95–97% purity offered for many N,N‑dimethyl and primary amine analogs .

Quality control Purity specification ISO certification Reproducibility

Explicit Patent Inclusion as a Key Intermediate in Kinase and HDAC Programmes

The 3‑(diethylaminomethyl)‑2‑methylimidazo[1,2‑a]pyridine scaffold is explicitly claimed as an intermediate in patents covering PBK inhibitors (WO‑2011002772‑A1) and PI3K inhibitors (US‑20020151549), distinguishing it from generic imidazo[1,2‑a]pyridine‑3‑methanamines that are not specifically enumerated [1][2].

Patent intermediacy Medicinal chemistry Intellectual property Synthetic utility

Hydrogen‑Bond Acceptor Profile and Absence of H‑Bond Donors: A Defined Pharmacophoric Feature vs. Primary Amine Analogs

The target compound presents zero hydrogen‑bond donors and exactly two hydrogen‑bond acceptors (both nitrogen lone pairs), in contrast to the primary amine analog which possesses one H‑bond donor and two acceptors [1]. This donor‑free profile eliminates a potential source of non‑specific binding and simplifies pharmacophore modelling.

Hydrogen bonding Pharmacophore Selectivity Drug design

Higher Molecular Weight and Structural Complexity: A Discrimination Factor for Fragment‑Based Screening Libraries

With a molecular weight of 217.31 Da, the target compound lies at the upper boundary of the traditional fragment space (MW < 250), whereas the primary (161.20) and dimethyl (175.23) analogs fall well within the classic fragment range [1]. This places the diethyl derivative in the ‘lead‑like’ rather than purely ‘fragment’ category, offering a more advanced starting point for hit‑to‑lead optimisation.

Fragment-based drug discovery Molecular weight Library design Scaffold complexity

Recommended Application Scenarios for N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine Based on Quantitative Evidence


Lead‑Like Fragment for Kinase or Epigenetic Target Hit‑Finding

The combination of moderate lipophilicity (LogP ≈ 2.5‑3.2), zero H‑bond donors, and 4 rotatable bonds positions this compound as a lead‑like starting point for programs targeting ATP‑binding or histone‑modifying enzymes. Its inclusion in PBK and PI3K patent intermediates [1] supports deployment in kinase‑focused screening decks where a balance of solubility and permeability is required.

Core Scaffold for Structure–Activity Relationship (SAR) Expansion of 3‑Aminomethyl‑Imidazo[1,2‑a]pyridines

Because the diethylamino group can be readily deprotected or functionalised further, this compound serves as a versatile synthetic node for generating diverse 3‑substituted imidazo[1,2‑a]pyridine libraries. The ISO‑certified purity (NLT 98%) minimises side reactions during parallel synthesis, making it suitable for high‑throughput medicinal chemistry workflows.

Physicochemical Probe for Cellular Permeability Assays

Relative to the N,N‑dimethyl and primary amine analogs, the higher LogP and absence of a hydrogen‑bond donor make this compound a useful negative control or reference probe in parallel artificial membrane permeability assay (PAMPA) or Caco‑2 studies, enabling correlation of tertiary‑amine substitution with passive diffusion rates [2].

Intermediate in Patent‑Aligned Medicinal Chemistry Campaigns

For research groups developing PBK or PI3K inhibitors under WO‑2011002772‑A1 or US‑20020151549, sourcing this exact intermediate ensures fidelity to the published synthetic routes [1]. The documented structural identity removes ambiguity in process scale‑up and facilitates regulatory documentation.

Quote Request

Request a Quote for N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.